N-(1-amino-2,2-dinitroethenyl)benzamide
Overview
Description
N-(1-amino-2,2-dinitroethenyl)benzamide is an organic compound with the molecular formula C9H8N4O5 This compound is characterized by the presence of an amino group, a dinitrovinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2,2-dinitroethenyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2,2-dinitroethenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and nitro derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-(1-amino-2,2-dinitroethenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of N-(1-amino-2,2-dinitroethenyl)benzamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and nitro-substituted organic compounds. Examples include:
- N-(1-amino-2,2-dinitrovinyl)carbonohydrazide
- N-(1-amino-2,2-dinitrovinyl)aniline
Uniqueness
N-(1-amino-2,2-dinitroethenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-amino-2,2-dinitroethenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c10-7(9(12(15)16)13(17)18)11-8(14)6-4-2-1-3-5-6/h1-5H,10H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBLULHKZBJYHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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